Ethyl(methyl)(oxiran-2-ylmethyl)amine CAS number and chemical identifiers
Ethyl(methyl)(oxiran-2-ylmethyl)amine CAS number and chemical identifiers
An In-depth Technical Guide to Ethyl(methyl)(oxiran-2-ylmethyl)amine
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl(methyl)(oxiran-2-ylmethyl)amine, a versatile trifunctional chemical intermediate of interest to researchers and professionals in organic synthesis, materials science, and drug development. This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications. By elucidating the causality behind methodological choices and grounding claims in authoritative sources, this guide serves as a practical resource for laboratory and developmental applications.
Introduction
Ethyl(methyl)(oxiran-2-ylmethyl)amine, also known by its IUPAC name N-methyl-N-(oxiran-2-ylmethyl)ethanamine, is a chemical compound that merges the functionalities of a tertiary amine and a reactive epoxide ring. This unique combination makes it a valuable building block, or monomer, for a variety of chemical transformations. The tertiary amine moiety can act as a base, a nucleophile, or a catalytic center, while the strained three-membered ether (oxirane) is susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in creating complex molecular architectures and functional polymers. Understanding the interplay of these functional groups is critical for its effective application in the synthesis of pharmaceuticals, cross-linking agents, and specialized polymers.
Chemical Identity and Properties
Accurate identification and understanding of a chemical's properties are fundamental to its safe and effective use. The primary identifiers and computed physicochemical properties for Ethyl(methyl)(oxiran-2-ylmethyl)amine are summarized below.
Chemical Identifiers
A comprehensive list of identifiers is crucial for unambiguous reference in procurement, regulatory documentation, and scientific literature.
| Identifier | Value | Source |
| CAS Number | 1094891-40-3 | BLDpharm[1] |
| IUPAC Name | N-methyl-N-(oxiran-2-ylmethyl)ethanamine | PubChem[2] |
| Molecular Formula | C6H13NO | PubChem[2] |
| Canonical SMILES | CCN(C)CC1OC1 | N/A |
| InChI Key | BVYSYNWYAWBXRT-UHFFFAOYSA-N | PubChem[2] |
| PubChem CID | 43263391 | PubChem[2] |
Physicochemical Properties
These computed properties provide insight into the compound's behavior in various chemical environments and are essential for designing experiments and predicting its fate and transport.
| Property | Value | Source |
| Molecular Weight | 115.17 g/mol | PubChem[2] |
| Topological Polar Surface Area | 15.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| XLogP3 | 0.3 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl(methyl)(oxiran-2-ylmethyl)amine is most commonly achieved via the glycidylation of N-ethylmethylamine. This reaction exemplifies a standard nucleophilic substitution where the amine attacks the electrophilic carbon of an epihalohydrin, typically epichlorohydrin, followed by an intramolecular cyclization.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol described in the subsequent section.
Caption: Synthesis workflow for Ethyl(methyl)(oxiran-2-ylmethyl)amine.
Detailed Synthesis Protocol
This protocol is a self-validating system that includes checkpoints for reaction monitoring and final product characterization. It is adapted from general procedures for the N-alkylation of amines followed by epoxidation.
Materials:
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N-Ethylmethylamine (CAS 624-78-2)[3]
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Epichlorohydrin
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Sodium Hydroxide (NaOH)
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
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Three-neck round-bottom flask
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Magnetic stirrer and stir bar
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Thermometer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Initial Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve N-ethylmethylamine (1.0 eq) in a mixture of water and isopropanol (1:1 v/v). Cool the flask in an ice bath to 0-5 °C.
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Causality: The use of a solvent mixture ensures the miscibility of both the organic amine and the aqueous base. Cooling is critical to control the initial exothermic reaction between the amine and epichlorohydrin, preventing side reactions.
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Nucleophilic Addition: Slowly add epichlorohydrin (1.05 eq) to the cooled amine solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Stir for an additional hour at this temperature.
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Expertise: A slight excess of epichlorohydrin ensures the complete consumption of the starting amine. Slow addition is paramount to prevent temperature spikes and the formation of di-alkylated byproducts.
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Base-Mediated Cyclization: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the chlorohydrin intermediate is consumed.
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Trustworthiness: The addition of a strong base deprotonates the hydroxyl group of the intermediate, facilitating an intramolecular Williamson ether synthesis (SN2 reaction) to form the stable epoxide ring. Monitoring the reaction ensures it is driven to completion.
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Work-up and Extraction: Once the reaction is complete, quench it by adding cold deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
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Causality: The brine wash reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency. Anhydrous MgSO4 is a neutral drying agent suitable for amines.
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Solvent Removal and Purification: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product.
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Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The data should be consistent with the structure of Ethyl(methyl)(oxiran-2-ylmethyl)amine.
Applications in Research and Drug Development
The dual functionality of Ethyl(methyl)(oxiran-2-ylmethyl)amine makes it a valuable intermediate in several fields.
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Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of epoxy resins and polyurethanes. The tertiary amine can act as an embedded catalyst for the polymerization process, leading to materials with unique thermal and mechanical properties.
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Organic Synthesis: The epoxide ring is a versatile functional group that can be opened by various nucleophiles (e.g., other amines, thiols, alcohols) to introduce new functionalities and build molecular complexity. This makes it a key building block for creating libraries of compounds for screening.
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Pharmaceutical Development: While specific applications are proprietary, structures containing both an amine and an epoxide are common in medicinal chemistry. They can be used as reactive probes or as precursors for synthesizing complex heterocyclic scaffolds found in biologically active molecules. The amine provides a site for salt formation, improving the solubility and bioavailability of potential drug candidates.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential. Ethyl(methyl)(oxiran-2-ylmethyl)amine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is classified as an irritant and should be kept away from strong oxidizing agents and acids. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
Ethyl(methyl)(oxiran-2-ylmethyl)amine is a chemical of significant utility, defined by its reactive epoxide and tertiary amine functionalities. Its well-established synthesis and versatile reactivity make it a valuable tool for chemists in both academic and industrial settings. This guide provides the foundational knowledge required for its identification, synthesis, and application, empowering researchers to leverage its unique properties in their developmental work.
References
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PubChem. Ethyl(methyl)(oxiran-2-ylmethyl)amine | C6H13NO | CID 43263391. [Link]
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LookChem. Cas 624-78-2,N-Ethylmethylamine. [Link]
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Organic Syntheses. Ethylamine, N-methyl-. [Link]
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PubChem. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]
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PubChem. N-Ethyl-N-methylaniline | C9H13N | CID 11956. [Link]
- Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
